molecular formula C9H10N2O3S B14514255 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one CAS No. 62868-02-4

4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one

Katalognummer: B14514255
CAS-Nummer: 62868-02-4
Molekulargewicht: 226.25 g/mol
InChI-Schlüssel: YVFDBASYQQVVEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one is a chemical compound that features a furan ring, a thiomorpholine ring, and a hydroxyimino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one typically involves the reaction of furan-2-carbaldehyde with thiomorpholine-3-one under specific conditions to introduce the hydroxyimino group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, to optimize the yield and quality of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring may interact with enzymes or receptors, modulating their function. The thiomorpholine ring can enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)tetrahydrothiophene-3-one
  • 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)piperidin-3-one
  • 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)morpholin-3-one

Uniqueness

4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds

Eigenschaften

CAS-Nummer

62868-02-4

Molekularformel

C9H10N2O3S

Molekulargewicht

226.25 g/mol

IUPAC-Name

4-(furan-2-ylmethyl)-2-hydroxyiminothiomorpholin-3-one

InChI

InChI=1S/C9H10N2O3S/c12-9-8(10-13)15-5-3-11(9)6-7-2-1-4-14-7/h1-2,4,13H,3,5-6H2

InChI-Schlüssel

YVFDBASYQQVVEZ-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(=NO)C(=O)N1CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.